molecular formula C9H8BrCl B6171978 1-bromo-7-chloro-2,3-dihydro-1H-indene CAS No. 2041259-17-8

1-bromo-7-chloro-2,3-dihydro-1H-indene

Cat. No.: B6171978
CAS No.: 2041259-17-8
M. Wt: 231.51 g/mol
InChI Key: LRMBFPBLLRVYBY-UHFFFAOYSA-N
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Description

1-bromo-7-chloro-2,3-dihydro-1H-indene is a chemical compound that belongs to the class of indene derivatives. It is characterized by the presence of bromine and chlorine atoms attached to the indene ring system. This compound is a colorless liquid with a distinctive aromatic odor and is soluble in organic solvents such as ethanol, ether, and dichloromethane .

Preparation Methods

The synthesis of 1-bromo-7-chloro-2,3-dihydro-1H-indene typically involves a multi-step process. One common method starts with the reaction of aniline with aluminum acetate to form 1H-indene. This intermediate is then subjected to bromination using hydrobromic acid and potassium bromate to yield 1-bromo-2,3-dihydro-1H-indene . The addition of chlorine to the 7th position can be achieved through electrophilic substitution reactions under controlled conditions .

Chemical Reactions Analysis

1-bromo-7-chloro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

Scientific Research Applications

1-bromo-7-chloro-2,3-dihydro-1H-indene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromo-7-chloro-2,3-dihydro-1H-indene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses .

Comparison with Similar Compounds

1-bromo-7-chloro-2,3-dihydro-1H-indene can be compared with other indene derivatives such as:

    1-bromo-2,3-dihydro-1H-indene: Lacks the chlorine atom at the 7th position, which may result in different reactivity and biological activity.

    1-chloro-2,3-dihydro-1H-indene: Lacks the bromine atom, which can affect its chemical properties and applications.

    1-oxo-2,3-dihydro-1H-indene-2-carboxylate:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

2041259-17-8

Molecular Formula

C9H8BrCl

Molecular Weight

231.51 g/mol

IUPAC Name

1-bromo-7-chloro-2,3-dihydro-1H-indene

InChI

InChI=1S/C9H8BrCl/c10-7-5-4-6-2-1-3-8(11)9(6)7/h1-3,7H,4-5H2

InChI Key

LRMBFPBLLRVYBY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1Br)C(=CC=C2)Cl

Purity

95

Origin of Product

United States

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